molecular formula C16H20ClN7O B12225759 4-{6-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine

4-{6-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine

Cat. No.: B12225759
M. Wt: 361.8 g/mol
InChI Key: MEXFQCBEVLXLSQ-UHFFFAOYSA-N
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Description

4-{6-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a morpholine ring, a pyridazine ring, and a piperazine ring substituted with a chloropyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable reagents.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the pyridazine intermediate.

    Chloropyrimidine Substitution: The chloropyrimidine moiety is introduced through a nucleophilic aromatic substitution reaction, where a chloropyrimidine derivative reacts with the piperazine intermediate.

    Morpholine Ring Formation: Finally, the morpholine ring is introduced through a cyclization reaction involving appropriate precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{6-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the chloropyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alcohols; electrophiles such as alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups onto the pyridazine or piperazine rings.

Scientific Research Applications

4-{6-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential use as an anti-cancer, anti-inflammatory, or antimicrobial agent.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-{6-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Pyrimidyl)piperazine: A piperazine-based derivative with similar structural features.

    8-[4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione: Another compound with a chloropyrimidine moiety and piperazine ring.

Uniqueness

4-{6-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine is unique due to its combination of a morpholine ring with a pyridazine and piperazine ring, along with the chloropyrimidine substitution

Properties

Molecular Formula

C16H20ClN7O

Molecular Weight

361.8 g/mol

IUPAC Name

4-[6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine

InChI

InChI=1S/C16H20ClN7O/c17-13-11-18-16(19-12-13)24-5-3-22(4-6-24)14-1-2-15(21-20-14)23-7-9-25-10-8-23/h1-2,11-12H,3-10H2

InChI Key

MEXFQCBEVLXLSQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C4=NC=C(C=N4)Cl

Origin of Product

United States

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